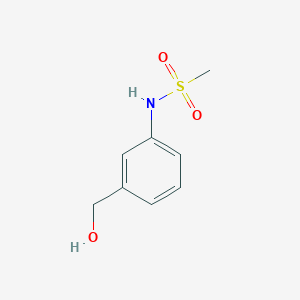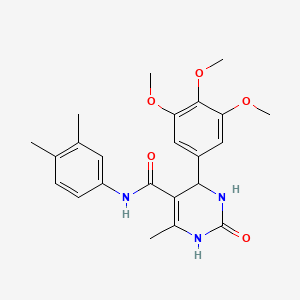
4-(2-metoxietoxi)-N-(4-metilenociclohexil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a methoxyethoxy group and a methylenecyclohexyl group, contributing to its unique chemical properties.
Aplicaciones Científicas De Investigación
4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxyethoxy group can be introduced through etherification reactions, while the methylenecyclohexyl group is added via cycloaddition or alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Mecanismo De Acción
The mechanism of action of 4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and kinetics help in understanding its mode of action.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-methoxyethoxy)-N-(4-methylcyclohexyl)benzamide
- 4-(2-ethoxyethoxy)-N-(4-methylenecyclohexyl)benzamide
- 4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)aniline
Uniqueness
4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxyethoxy group enhances solubility, while the methylenecyclohexyl group provides structural rigidity and potential for diverse reactivity.
Propiedades
IUPAC Name |
4-(2-methoxyethoxy)-N-(4-methylidenecyclohexyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-3-7-15(8-4-13)18-17(19)14-5-9-16(10-6-14)21-12-11-20-2/h5-6,9-10,15H,1,3-4,7-8,11-12H2,2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMRPNJQTLLBOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2CCC(=C)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-((6-nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2394111.png)


![5-(2-chloro-4-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2394115.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2394120.png)
![1-(2-Ethylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2394121.png)



![(E)-3-[(4-bromophenyl)methylsulfanyl]-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2394127.png)
![2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2394130.png)
![4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2394131.png)
![N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2394132.png)
